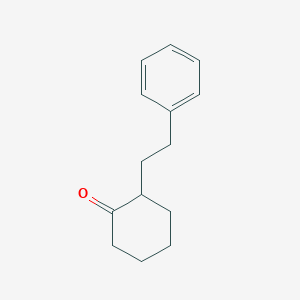

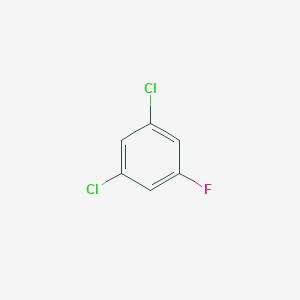

2-(2-Fluoroethoxy)aniline

Vue d'ensemble

Description

2-(2-Fluoroethoxy)aniline is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique properties and potential applications. Its synthesis, molecular structure, chemical reactions, and properties are pivotal for its application in the development of novel materials and chemical processes.

Synthesis Analysis

The synthesis of fluoroethoxyaniline derivatives often involves nucleophilic aromatic substitution reactions, where fluoroalkyl chains are introduced into aniline precursors. Techniques such as palladium-catalyzed arylation have been utilized to synthesize fluorinated anilines, highlighting the versatility of fluoroalkylamines in chemical synthesis (Brusoe & Hartwig, 2015).

Applications De Recherche Scientifique

Toxicology of 2-Haloanilines : Aniline derivatives like 2-(2-Fluoroethoxy)aniline have been studied for their hepatotoxic and nephrotoxic potential. Halogen substitution at the 2-position of aniline increases hepatic and renal toxicity, though the severity isn't influenced by the type of halogen substituent (Valentovic et al., 1992).

Corrosion Inhibition : Aniline derivatives, including 2-fluoroaniline, have been studied as potential copper corrosion inhibitors in hydrochloric acid. These compounds demonstrated an increase in inhibition efficiencies with increasing concentration, following the Temkin adsorption isotherm (Khaled & Hackerman, 2004).

Sensor Applications : Poly(aniline) and its derivatives, which include 2-(2-Fluoroethoxy)aniline, have been used in sensor applications. The inductive effect of reactive substituents on the pK_a of poly(aniline) has been exploited to produce active sensing elements (Shoji & Freund, 2001).

Organic Synthesis : 2-(2-Fluoroethoxy)aniline has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This assists in the synthesis of useful quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Fluorescence Studies : Aniline derivatives are used in fluorescence studies, such as the investigation of fluorescence quenching with 2-deoxy sugars. This has potential applications in the characterization and assay of sugars and their derivatives (Sawicki et al., 1968).

Polymer Science : The polymerization of aniline, including its fluorinated derivatives, has been extensively studied for applications in alternative energy sources, optics, and membranes. These polymers' properties are regulated by the redox processes during polymerization (Gospodinova & Terlemezyan, 1998).

Safety And Hazards

The safety information for 2-(2-Fluoroethoxy)aniline indicates that it is a hazardous compound . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin irritation and serious eye damage .

Propriétés

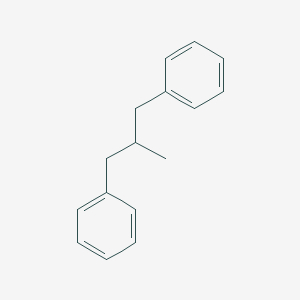

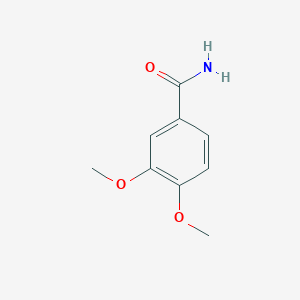

IUPAC Name |

2-(2-fluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMMBOONJMBWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567663 | |

| Record name | 2-(2-Fluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoroethoxy)aniline | |

CAS RN |

1547-11-1 | |

| Record name | 2-(2-Fluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)